![molecular formula C23H21N5O2 B2804576 1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887880-34-4](/img/no-structure.png)

1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

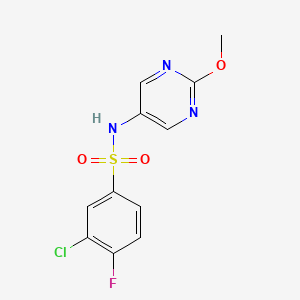

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials . This review details the recent development in imidazole construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Applications De Recherche Scientifique

Development of Assay Methods

The development of specific and sensitive assay methods, such as high-performance thin-layer chromatography (HPTLC), for the determination of chemical compounds in pharmaceutical formulations illustrates a practical application in quality control processes. For example, linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor used for diabetes treatment, has been analyzed using HPTLC to ensure the stability and suitability of pharmaceutical products (Rode & Tajne, 2021).

Synthetic Biology and Unnatural Base Pairs

Research into developing unnatural base pairs for synthetic biology applications is another area of interest. Studies on the development of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines aim to achieve shape complementarity and enhanced stacking ability, critical for the successful integration of these unnatural base pairs into DNA for advanced genetic engineering and research purposes (Saito-Tarashima & Minakawa, 2018).

Medicinal Chemistry and Therapeutics

Hydantoin derivatives, such as imidazolidine-2,4-dione, serve as important scaffolds in medicinal chemistry due to their wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, highlighting the role of these compounds in the development of new drugs and treatments for various conditions. Additionally, their role in the synthesis of non-natural amino acids and their conjugates underlines their potential in medical applications (Shaikh et al., 2023).

Antioxidant Capacity and Reaction Pathways

The study of antioxidant capacity assays, such as those based on the ABTS radical cation, illustrates the scientific interest in understanding the reaction pathways and stability of antioxidants. This research is crucial for developing new antioxidant compounds and evaluating their effectiveness in various applications, including food preservation, pharmaceuticals, and cosmetics (Ilyasov et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent, followed by cyclization with diphenylacetylene and deprotection of the resulting intermediate.", "Starting Materials": [ "2-aminopurine", "1-methyl-3-propyl-5-nitrobenzene", "reducing agent", "diphenylacetylene", "protecting group" ], "Reaction": [ "Step 1: Condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent to form the corresponding intermediate.", "Step 2: Cyclization of the intermediate with diphenylacetylene to form the desired product.", "Step 3: Deprotection of the product to remove the protecting group and obtain the final compound." ] } | |

Numéro CAS |

887880-34-4 |

Nom du produit |

1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

Formule moléculaire |

C23H21N5O2 |

Poids moléculaire |

399.454 |

Nom IUPAC |

4-methyl-6,7-diphenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C23H21N5O2/c1-3-14-26-21(29)19-20(25(2)23(26)30)24-22-27(19)15-18(16-10-6-4-7-11-16)28(22)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |

Clé InChI |

IDYDDTUMIVDXMQ-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)

![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)